molecular formula C15H14BrNO B5757523 3-bromo-N-(2,6-dimethylphenyl)benzamide

3-bromo-N-(2,6-dimethylphenyl)benzamide

Cat. No. B5757523
M. Wt: 304.18 g/mol
InChI Key: HCZIQBDCLWTBDF-UHFFFAOYSA-N
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Description

3-bromo-N-(2,6-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the benzamide family and has a molecular formula of C15H14BrNO.

Scientific Research Applications

3-bromo-N-(2,6-dimethylphenyl)benzamide has various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to possess potential anticancer properties and has been studied extensively for its ability to inhibit the growth of cancer cells. Additionally, it has also been studied for its potential use in the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,6-dimethylphenyl)benzamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may work by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-bromo-N-(2,6-dimethylphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has also been found to reduce the aggregation of amyloid-beta peptides in vitro, which suggests that it may have potential therapeutic effects in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-bromo-N-(2,6-dimethylphenyl)benzamide in lab experiments is its potential anticancer properties. This compound has been found to be effective in inhibiting the growth of various cancer cells, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions that can be pursued in the study of 3-bromo-N-(2,6-dimethylphenyl)benzamide. One potential direction is to further investigate its potential therapeutic effects in the treatment of Alzheimer's disease. Additionally, further research can be conducted to explore its potential use in the treatment of other types of cancer. Furthermore, efforts can be made to improve the solubility of this compound in water, which can make it easier to work with in lab experiments.
Conclusion:
In conclusion, 3-bromo-N-(2,6-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its potential anticancer and Alzheimer's disease therapeutic properties make it a promising candidate for further research. However, its low solubility in water can make it difficult to work with in certain experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

properties

IUPAC Name

3-bromo-N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZIQBDCLWTBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

First, 13.8 g of 2,6-dimethylaniline, 17.3 g of triethylamine, and 150 mL of tetrahydrofuran (THF) were put in a 500 mL three-neck flask, and stirred. This mixed solution was cooled in ice, and a mixed solution of 25 g of 3-bromobenzoyl chloride and 30 mL of THF was dripped through a dropping funnel, and then, the temperature was increased to room temperature and the mixture was stirred for 24 hours. After the stirring, chloroform was added to this mixture, the mixture was washed with water and then saturated saline, and anhydrate magnesium sulfate was added for drying. The mixture after the drying was subjected to gravity filtration, and the filtrate was concentrated to give a solid. This solid was washed with hexane, so that N-(2,6-dimethylphenyl)-3-bromobenzamide was prepared as a white solid with a yield of 53%. The synthetic scheme of Step 1 is shown by (a-17).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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